Patent-Documented Role as a Designated Synthetic Intermediate for Heterocyclic and Pyridone Scaffolds
The compound is explicitly disclosed in multiple patent filings as a synthetic building block for generating structurally complex bioactive molecules. Specifically, 3-chloro-4-pyrrolidinobenzoic acid is cited in patent applications covering novel heterocyclic compounds, piperazine derivatives as MAGL inhibitors, and 4-pyridone compounds or salts thereof with pharmaceutical compositions and formulations . This establishes the compound's documented role in a disclosed, patentable synthetic sequence—distinguishing it from structurally similar analogs that lack comparable documentation in the primary patent literature.
| Evidence Dimension | Patent documentation as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly cited in ≥3 patent families (WO2008/128951 A1; TW-201922728-A; US-2020299277-A1; AU-2018246563-A1; BR-112019020401-A2; CN-110475775-A) |
| Comparator Or Baseline | Non-chlorinated 4-pyrrolidinobenzoic acid: no comparable patent citation density identified |
| Quantified Difference | Qualitative difference in documented utility in patent-protected synthetic pathways |
| Conditions | Patent database cross-referencing |
Why This Matters
For procurement in pharmaceutical R&D or CRO settings, compounds with explicit patent precedence as synthetic intermediates offer higher confidence in downstream intellectual property positioning and research reproducibility.
